molecular formula C18H16BrNO3 B2428104 2-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421500-06-2

2-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Cat. No. B2428104
M. Wt: 374.234
InChI Key: XWCHNMBVDDMWES-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antioxidant Activities

Research has revealed that bromophenol derivatives, including structures similar to 2-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, exhibit significant antioxidant activities. A study on naturally occurring bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent free radical scavenging activities, stronger than or comparable to positive controls such as butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their potential as natural antioxidants in preventing oxidative deterioration of food (Li et al., 2011).

Antibacterial Properties

Bromophenols, closely related to the structure of interest, have shown promising antibacterial properties. Specifically, derivatives isolated from Rhodomela confervoides exhibited moderate activity against various bacterial strains, highlighting the potential of bromophenols as antibacterial agents (Xu et al., 2003).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives, with substitutions similar to 2-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, have been explored for their application in photodynamic therapy. These compounds show remarkable potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them candidates for cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Novel bromophenols synthesized from benzoic acids and methoxylated bromophenols, which include structures analogous to 2-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, were found to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase. These findings suggest potential therapeutic applications in treating diseases associated with enzyme dysfunction (Öztaşkın et al., 2017).

CCR5 Antagonism for HIV Treatment

A practical synthesis of an orally active CCR5 antagonist, demonstrating a complex synthetic route involving brominated intermediates similar to 2-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, highlights the relevance of such structures in developing treatments for HIV (Ikemoto et al., 2005).

properties

IUPAC Name

2-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-22-16-10-4-5-11-17(16)23-13-7-6-12-20-18(21)14-8-2-3-9-15(14)19/h2-5,8-11H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCHNMBVDDMWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]benzamide

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